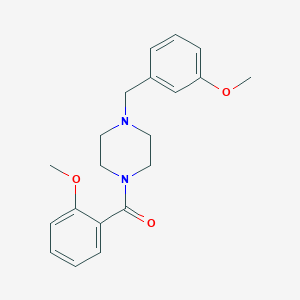![molecular formula C21H16BrClN4O4S B445014 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE](/img/structure/B445014.png)
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazoles .
Aplicaciones Científicas De Investigación
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
4-chloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pharmaceuticals.
Sulfonyl chlorides: Common intermediates in organic synthesis, used to introduce sulfonyl groups into molecules.
Uniqueness
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is unique due to its combination of a brominated pyrazole ring, a sulfonyl group, and a furamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Propiedades
Fórmula molecular |
C21H16BrClN4O4S |
|---|---|
Peso molecular |
535.8g/mol |
Nombre IUPAC |
5-[(4-bromopyrazol-1-yl)methyl]-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H16BrClN4O4S/c22-14-11-24-27(12-14)13-18-7-10-20(31-18)21(28)25-16-5-8-19(9-6-16)32(29,30)26-17-3-1-15(23)2-4-17/h1-12,26H,13H2,(H,25,28) |
Clave InChI |
FAWUTPRDGRDZFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE](/img/structure/B444931.png)
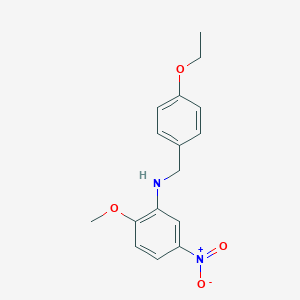
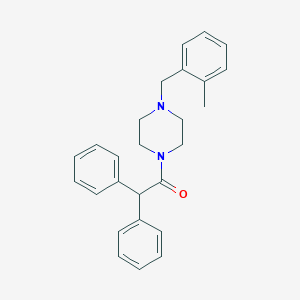
![2-methoxy-N-(4-nitrobenzyl)dibenzo[b,d]furan-3-amine](/img/structure/B444936.png)
![2-methoxy-N-(pyridin-4-ylmethyl)dibenzo[b,d]furan-3-amine](/img/structure/B444937.png)
![2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide](/img/structure/B444938.png)
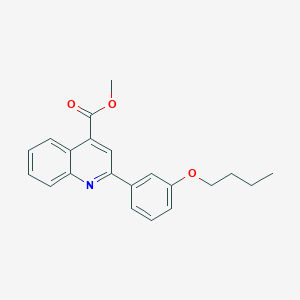
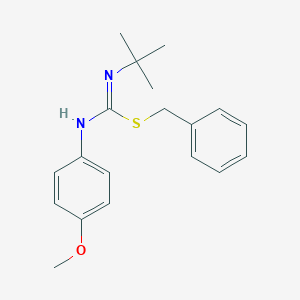
![1-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B444944.png)
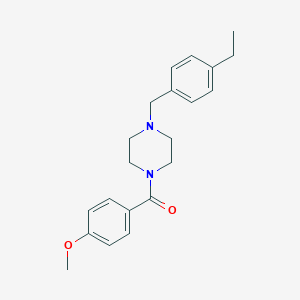
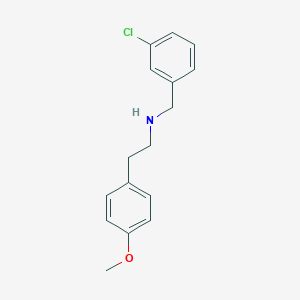
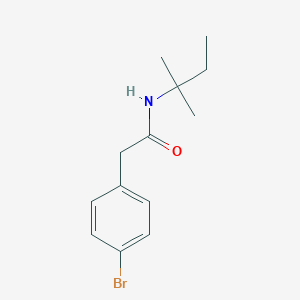
![1-(4-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444951.png)
